N1-(5-chloropyridin-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide
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Overview
Description
N1-(5-chloropyridin-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloropyridin-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 5-chloropyridine-2-amine with an appropriate sulfonyl chloride to form the sulfonamide intermediate.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride in the presence of a base to form the desired oxalamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloropyridin-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(5-chloropyridin-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N1-(5-chloropyridin-2-yl)-N2-(4-sulfamoylphenyl)oxalamide
- N1-(5-chloropyridin-2-yl)-N2-(4-sulfamoylbenzyl)oxalamide
Uniqueness
N1-(5-chloropyridin-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide is unique due to its specific structural features, such as the presence of both a pyridine ring and a sulfonamide group, which confer distinct chemical and biological properties. These features may enhance its binding affinity to certain targets or improve its stability under physiological conditions.
Properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O4S/c16-11-3-6-13(19-9-11)20-15(22)14(21)18-8-7-10-1-4-12(5-2-10)25(17,23)24/h1-6,9H,7-8H2,(H,18,21)(H2,17,23,24)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNNSHMFZMWOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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